Comprehensive Technical Guide: Chemical Properties, Synthesis, and Reactivity of 2-[(3,5-Dimethylphenyl)methyl]oxirane
Comprehensive Technical Guide: Chemical Properties, Synthesis, and Reactivity of 2-[(3,5-Dimethylphenyl)methyl]oxirane
Executive Summary
2-[(3,5-Dimethylphenyl)methyl]oxirane (also known as 3-(3,5-dimethylphenyl)-1,2-epoxypropane) is a highly versatile synthetic intermediate. Structurally, it is characterized by a terminal epoxide ring tethered to a sterically hindered, electron-rich 3,5-dimethylbenzyl moiety. The three-membered oxirane ring introduces significant thermodynamic instability (approximately 27 kcal/mol of ring strain), priming the molecule for a diverse array of regioselective ring-opening functionalizations. This reactivity profile makes it a critical building block in pharmaceutical drug development, particularly in the synthesis of beta-adrenergic receptor antagonists and epoxide hydrolase inhibitors.
Structural and Physicochemical Profiling
The 3,5-dimethyl substitution on the phenyl ring exerts a mild electron-donating inductive effect, which subtly increases the electron density of the aromatic system. While this does not directly conjugate with the epoxide, it influences the lipophilicity and steric bulk of the molecule, impacting its behavior in biological assays and its solubility profile in organic solvents.
| Property | Value | Rationale / Significance |
| Molecular Formula | C11H14O | Contains aryl, alkyl, and epoxide moieties[1]. |
| Molecular Weight | 162.23 g/mol | Low molecular weight, highly favorable for biological membrane penetration[1]. |
| LogP (Predicted) | 2.5 - 2.7 | Lipophilic nature driven by the 3,5-dimethylbenzyl group, ideal for CNS-targeted scaffolds[1]. |
| H-Bond Acceptors | 1 | Epoxide oxygen acts as a weak hydrogen bond acceptor. |
| H-Bond Donors | 0 | Absence of protic hydrogens ensures stability in aprotic reaction media. |
| Ring Strain | ~27 kcal/mol | Thermodynamic driver for nucleophilic ring-opening reactions[2]. |
Synthetic Methodologies
The synthesis of 2-[(3,5-Dimethylphenyl)methyl]oxirane can be achieved through two primary retrosynthetic disconnections, each offering distinct advantages depending on the available precursor materials.
Pathway A: Prilezhaev Epoxidation The most direct route involves the 3, utilizing 3-(3,5-dimethylphenyl)-1-propene as the substrate[3]. The reaction proceeds via the electrophilic addition of a peroxy acid (typically meta-chloroperoxybenzoic acid, m-CPBA) to the terminal alkene. This occurs through a concerted "butterfly" transition state, ensuring stereospecificity where the original alkene geometry is preserved[3].
Pathway B: Corey-Chaykovsky Reaction Alternatively, the epoxide can be synthesized from 2-(3,5-dimethylphenyl)acetaldehyde using the 4[4]. This method employs a sulfur ylide (e.g., dimethyloxosulfonium methylide) which acts as a nucleophile. The ylide attacks the carbonyl carbon to form a zwitterionic intermediate, followed by the expulsion of dimethyl sulfoxide (DMSO) to execute the ring closure[5].
Caption: Synthetic pathways for 2-[(3,5-Dimethylphenyl)methyl]oxirane via Prilezhaev and Corey-Chaykovsky.
Protocol 1: Self-Validating Prilezhaev Epoxidation
Objective: Synthesize the target epoxide with high purity while mitigating oxidative side-reactions.
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Preparation: Dissolve 1.0 equivalent of 3-(3,5-dimethylphenyl)-1-propene in anhydrous dichloromethane (CH₂Cl₂) to a 0.2 M concentration.
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Causality: A non-polar, aprotic solvent is mandatory to prevent premature solvolysis of the highly strained epoxide product.
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Oxidation: Cool the reaction mixture to 0 °C. Add 1.2 equivalents of m-CPBA portion-wise.
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Causality: The butterfly transition state is exothermic; thermal control (0 °C) suppresses oxidative cleavage of the alkene.
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Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes:EtOAc system.
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Self-Validation: The disappearance of the higher R_f alkene spot and the appearance of a lower R_f UV-active spot confirms full conversion.
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Quenching: Upon completion, add saturated aqueous sodium sulfite (Na₂SO₃).
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Causality & Validation: Na₂SO₃ reduces unreacted peroxy acid to meta-chlorobenzoic acid (m-CBA). A negative starch-iodide test validates the complete destruction of peroxides, eliminating explosive hazards during concentration.
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Purification: Wash the organic layer with saturated aqueous NaHCO₃.
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Causality: The basic wash deprotonates m-CBA, partitioning the byproduct into the aqueous layer and leaving the pure epoxide in the organic phase.
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Reactivity and Ring-Opening Dynamics
The utility of 2-[(3,5-Dimethylphenyl)methyl]oxirane in drug development stems from its predictable2[2]. The regioselectivity of the nucleophilic attack is entirely dictated by the pH of the reaction environment.
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Basic/Neutral Conditions (Steric Control): When reacted with basic nucleophiles (e.g., amines, alkoxides), the reaction proceeds via a strict S_N2 mechanism. The nucleophile attacks the less sterically hindered terminal carbon (C1), yielding a 1-substituted-3-(3,5-dimethylphenyl)propan-2-ol derivative[2].
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Acidic Conditions (Electronic Control): Under acid catalysis, the epoxide oxygen is protonated, weakening the C-O bonds. The transition state develops significant carbocation character (S_N1-like). Because the internal carbon (C2) is homobenzylic and more substituted, it better stabilizes the partial positive charge, leading to a mixture of products or preferential attack at C2[2].
Caption: Regioselective ring-opening pathways of the oxirane under acidic versus basic conditions.
Protocol 2: Self-Validating Aminolysis (Synthesis of Amino Alcohols)
Objective: Synthesize a beta-amino alcohol precursor for receptor antagonist screening.
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Preparation: Dissolve the epoxide in isopropyl alcohol to a concentration of 0.5 M.
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Causality: A protic solvent stabilizes the developing alkoxide intermediate during the S_N2 transition state via hydrogen bonding, significantly accelerating the reaction rate compared to aprotic solvents.
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Nucleophilic Attack: Add 5.0 equivalents of isopropylamine and heat to 60 °C in a sealed pressure tube.
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Causality: The large stoichiometric excess of the primary amine statistically suppresses the formation of tertiary amine byproducts (overalkylation), ensuring the secondary amine is the sole product.
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Validation (In-Process): Monitor the reaction progress via LC-MS.
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Self-Validation: The emergence of a strong [M+H]+ peak corresponding to the exact mass of the amino alcohol adduct confirms successful terminal ring-opening. The absence of the epoxide mass confirms completion.
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Isolation: Evaporate the mixture under reduced pressure.
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Causality: Isopropylamine is highly volatile; vacuum evaporation removes the unreacted nucleophile and solvent simultaneously, bypassing the need for complex, yield-reducing aqueous extractions.
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References
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Prilezhaev reaction - Wikipedia Source: Wikipedia URL:3
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Corey-Chaykovsky Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL:4
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18.6: Reactions of Epoxides - Ring-opening Source: Chemistry LibreTexts URL:2
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A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis Source: PMC (National Institutes of Health) URL:5
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Buy 2-[(4-Ethylphenyl)methyl]oxirane | 62826-24-8 Source: Smolecule URL:1
Sources
- 1. Buy 2-[(4-Ethylphenyl)methyl]oxirane | 62826-24-8 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Prilezhaev reaction - Wikipedia [en.wikipedia.org]
- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 5. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
![Chemical structure of 2-[(3,5-dimethylphenoxy)methyl]oxirane](httpshttps://i.imgur.com/u7y762e.png)
